molecular formula C17H26N6O B5642102 1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane

1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane

Cat. No. B5642102
M. Wt: 330.4 g/mol
InChI Key: LHKFYOFUBVXLAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving 1,4-diazepane derivatives often employs multifaceted strategies that include the formation of intermediate compounds, ring closures, and the introduction of functional groups in a step-wise manner. For example, a method for synthesizing 1,4-diazepane derivatives could involve the initial formation of chalcones through the use of reagents like Bredereck's reagent for selective formation, followed by ring closure reactions to form the diazepane core (Malathi & Chary, 2019). Another approach could involve the convergent synthesis from aromatic aldehydes, ketones, and ethane-1,2-diamine, catalyzed by effective organocatalysts to form trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives (Jiang et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and mass analysis. These techniques provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. The analysis can reveal how the substitution patterns on the diazepane ring influence the molecular conformation and stability.

Chemical Reactions and Properties

1,4-Diazepane derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and ring expansions. The reactivity can be influenced by the presence of substituents on the diazepane ring and the nature of the other fused rings or functional groups. For instance, selective C-acylation reactions can lead to the formation of novel pyrimidinone or fused pyrimidinone derivatives, showcasing the versatility of 1,4-diazepane derivatives in synthetic chemistry (Masurier et al., 2012).

properties

IUPAC Name

3-(3-methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-14(2)5-6-15-20-16(24-21-15)13-22-9-4-10-23(12-11-22)17-18-7-3-8-19-17/h3,7-8,14H,4-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKFYOFUBVXLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NOC(=N1)CN2CCCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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